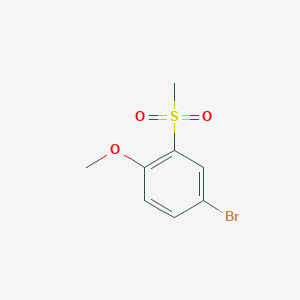

4-Bromo-1-methoxy-2-(methylsulfonyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-methoxy-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S/c1-12-7-4-3-6(9)5-8(7)13(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGUUWRHYPQTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625052 | |

| Record name | 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90531-99-0 | |

| Record name | 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene: A Technical Guide

This guide provides a detailed analysis of the expected spectroscopic data for the compound 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene. In the absence of direct experimental spectra in publicly available databases, this document serves as an in-depth, predictive guide for researchers, scientists, and professionals in drug development. The predictions are grounded in fundamental spectroscopic principles and data from structurally analogous compounds, ensuring a high degree of scientific integrity.

Introduction

This compound is a substituted aromatic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents. Its structural characterization is paramount for confirming its identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will elucidate the predicted spectroscopic features of this molecule, explaining the rationale behind these predictions to provide a robust framework for its identification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we anticipate signals corresponding to the aromatic protons and the protons of the methoxy and methylsulfonyl groups.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.0 | d | 1H | H-3 | The strong electron-withdrawing effect of the adjacent methylsulfonyl group at C-2 will significantly deshield this proton, shifting it downfield. It will appear as a doublet due to coupling with H-5. |

| ~ 7.2 - 7.4 | dd | 1H | H-5 | This proton is deshielded by the adjacent bromine atom and the methylsulfonyl group, though to a lesser extent than H-3. It will appear as a doublet of doublets due to coupling with H-3 and H-6. |

| ~ 7.0 - 7.2 | d | 1H | H-6 | The methoxy group at C-1 is electron-donating, which would typically shield adjacent protons. However, the overall electronic environment of the ring is electron-poor. This proton will appear as a doublet due to coupling with H-5. |

| ~ 3.9 - 4.1 | s | 3H | -OCH₃ | The protons of the methoxy group are in a typical chemical shift range for anisolic systems. They will appear as a singlet as there are no adjacent protons to couple with. |

| ~ 3.2 - 3.4 | s | 3H | -SO₂CH₃ | The protons of the methylsulfonyl group are deshielded by the electronegative sulfonyl group and will appear as a singlet. |

Causality Behind Predictions:

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The methylsulfonyl group is a strong electron-withdrawing group, causing a significant downfield shift for the ortho proton (H-3)[1][2]. The bromine atom also has a deshielding effect, while the methoxy group is electron-donating and has a shielding effect, particularly on the ortho and para positions[2][3]. The interplay of these effects determines the final chemical shifts of the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Workflow for ¹H NMR Analysis:

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 | C-1 | The carbon atom attached to the electron-donating methoxy group will be deshielded. |

| ~ 135 - 140 | C-2 | The carbon atom attached to the strongly electron-withdrawing methylsulfonyl group will be significantly deshielded[1][4]. |

| ~ 130 - 135 | C-3 | This carbon is ortho to the electron-withdrawing methylsulfonyl group and will be deshielded. |

| ~ 115 - 120 | C-4 | The carbon atom attached to the bromine atom will be deshielded, but the effect is less pronounced than for other substituents. |

| ~ 125 - 130 | C-5 | This carbon is influenced by the bromine and methylsulfonyl groups, leading to a downfield shift. |

| ~ 110 - 115 | C-6 | The carbon atom ortho to the electron-donating methoxy group will be shielded relative to the other aromatic carbons. |

| ~ 55 - 60 | -OCH₃ | The chemical shift for the methoxy carbon is in the typical range for anisole derivatives. |

| ~ 40 - 45 | -SO₂CH₃ | The carbon of the methylsulfonyl group is deshielded by the sulfonyl group. |

Causality Behind Predictions:

The predicted ¹³C chemical shifts are based on established substituent effects on benzene rings[1][4][5][6]. The electron-withdrawing methylsulfonyl group will cause a downfield shift for the carbon it is attached to (C-2) and the ortho and para carbons relative to it. The methoxy group, being electron-donating, will cause an upfield shift for the ortho and para carbons relative to its position. The bromine atom has a moderate deshielding effect.

Predicted Mass Spectrum

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data:

| m/z | Ion | Rationale |

| 280/282 | [M]⁺ | Molecular ion peak. The presence of bromine will result in two peaks of approximately equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| 265/267 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy or methylsulfonyl group. |

| 201/203 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |

| 186/188 | [M - SO₂CH₃ - CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. |

| 172/174 | [M - SO₂ - OCH₃]⁺ | Loss of the sulfonyl and methoxy groups. |

| 157 | [C₆H₄BrO]⁺ | Fragment corresponding to brominated methoxybenzene. |

| 79 | [SO₂CH₃]⁺ | Fragment corresponding to the methylsulfonyl group. |

Causality Behind Predictions:

The fragmentation pattern of aromatic sulfones often involves the cleavage of the C-S bond and rearrangements[7][8][9]. The presence of bromine provides a characteristic isotopic pattern that is a key identifier. The initial fragmentation is likely to be the loss of the substituents or parts of them.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis:

Predicted Infrared (IR) Spectrum

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -SO₂CH₃) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| 1350-1300 | Strong | Asymmetric SO₂ stretch |

| 1250-1200 | Strong | Asymmetric C-O-C stretch (anisole) |

| 1150-1120 | Strong | Symmetric SO₂ stretch |

| 1050-1000 | Strong | Symmetric C-O-C stretch (anisole) |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

| 700-600 | Medium | C-Br stretch |

Causality Behind Predictions:

The predicted IR absorption frequencies are based on well-established correlation tables[10][11][12][13][14]. The strong absorptions for the SO₂ stretching vibrations are highly characteristic of the sulfonyl group. The C-O stretching of the methoxy group and the aromatic C=C stretching will also be prominent features. The C-H out-of-plane bending pattern in the fingerprint region can provide information about the substitution pattern of the benzene ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a Nujol mull, or as a thin film on a salt plate. For Attenuated Total Reflectance (ATR-FTIR), the solid sample can be placed directly on the crystal.

-

Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for IR Spectroscopy Analysis:

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR, MS, and IR spectroscopic data for this compound. By understanding the expected spectral features and the principles behind them, researchers can confidently identify and characterize this compound. The provided protocols and workflows offer a practical framework for obtaining and interpreting the necessary spectroscopic data in a laboratory setting.

References

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

AIP Publishing. (n.d.). Study of 13C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Retrieved from [Link]

-

chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

NIST. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

opar.uni-ulm.de. (n.d.). MASS SPECTRA OF SELECTED SULFONES SULFONE-SULFINATE REARRANGEMENT. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene, a specialized chemical intermediate with significant potential in medicinal chemistry and drug development. Due to its limited commercial availability, this document focuses on a robust and practical synthetic pathway, alongside an exploration of its physicochemical properties and its prospective applications as a scaffold in modern drug discovery, particularly in the realm of kinase inhibitors.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound is an aromatic compound featuring three key functional groups strategically positioned on a benzene ring: a bromine atom, a methoxy group, and a methylsulfonyl moiety. This unique arrangement offers medicinal chemists a versatile platform for structural elaboration. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The methoxy group can influence the compound's lipophilicity and metabolic stability, and may participate in hydrogen bonding with biological targets. The methylsulfonyl group, a known bioisostere for other functionalities, can enhance solubility and also form crucial interactions within protein binding pockets.

While not widely cataloged commercially, its structural motifs are present in numerous pharmacologically active molecules, suggesting its utility as a valuable building block for the synthesis of novel therapeutic agents. This guide, therefore, aims to empower researchers by providing a clear pathway to its synthesis and by contextualizing its potential within contemporary drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process commencing with the commercially available starting material, 4-bromo-2-nitroanisole. The proposed synthetic route is outlined below, followed by a detailed experimental protocol.

Proposed Synthetic Pathway

The synthesis is envisioned in three main stages:

-

Reduction of the Nitro Group: The nitro group of 4-bromo-2-nitroanisole is reduced to an amine to yield 4-bromo-2-methoxyaniline.

-

Introduction of the Sulfonyl Chloride: The resulting aniline is converted to a diazonium salt, which then undergoes a Sandmeyer-type reaction to introduce a sulfonyl chloride group, forming 4-bromo-2-methoxybenzene-1-sulfonyl chloride.

-

Formation of the Methyl Sulfone: The sulfonyl chloride is then reacted with a suitable methylating agent to afford the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methoxyaniline

-

Rationale: The reduction of a nitroarene to an aniline is a fundamental transformation in organic synthesis. The use of iron powder in the presence of an acid like hydrochloric acid is a classic, cost-effective, and reliable method that is tolerant of the bromo and methoxy functionalities.[1]

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-nitroanisole (1 equivalent).

-

Add ethanol and water in a 4:1 ratio to dissolve the starting material.

-

Add iron powder (3-5 equivalents) to the solution.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5 equivalents) dropwise.

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-methoxyaniline, which can be used in the next step without further purification.

-

Step 2: Synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

-

Rationale: The Sandmeyer reaction provides a robust method for the conversion of anilines to a wide range of functional groups via a diazonium salt intermediate. The use of sulfur dioxide in the presence of a copper(II) catalyst is a well-established protocol for the synthesis of aryl sulfonyl chlorides.[2]

-

Procedure:

-

In a flask cooled to 0-5 °C, dissolve 4-bromo-2-methoxyaniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate, well-ventilated flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.

-

Add the cold diazonium salt solution dropwise to the sulfur dioxide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-bromo-2-methoxybenzene-1-sulfonyl chloride.

-

Step 3: Synthesis of this compound

-

Rationale: The conversion of a sulfonyl chloride to a methyl sulfone can be achieved in a two-step, one-pot procedure. First, the sulfonyl chloride is reduced to a sulfinate salt using sodium sulfite. This is followed by nucleophilic substitution with a methylating agent like methyl iodide.

-

Procedure:

-

Dissolve 4-bromo-2-methoxybenzene-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as a mixture of water and dioxane.

-

Add a solution of sodium sulfite (1.2 equivalents) in water and heat the mixture to 50-60 °C for 1-2 hours to form the sodium sulfinate salt.

-

Cool the reaction mixture to room temperature and add methyl iodide (1.5 equivalents).

-

Stir the reaction at room temperature overnight.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Physicochemical Properties

Due to the lack of specific experimental data for this compound, the following table presents a comparison of the calculated properties of the target compound with the experimental or calculated data of its close isomers and precursors.

| Property | This compound (Predicted) | 4-Bromo-1-methoxy-2-methylbenzene[3] | 4-Bromo-2-nitroanisole |

| CAS Number | Not Assigned | 14804-31-0 | 33696-00-3 |

| Molecular Formula | C8H9BrO3S | C8H9BrO | C7H6BrNO3 |

| Molecular Weight | 265.12 g/mol | 201.06 g/mol | 232.03 g/mol |

| Appearance | White to off-white solid | Crystalline solid | Powder |

| Melting Point | Estimated: 90-110 °C | 64-66 °C | 85-100 °C |

| Boiling Point | > 300 °C (decomposes) | Not available | Not available |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Soluble in common organic solvents. | Soluble in hot ethanol. |

| LogP (calculated) | ~2.8 | ~3.5 | ~2.5 |

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is of significant interest in drug discovery, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The sulfone group is a key feature in many kinase inhibitors, where it often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The bromo- and methoxy-substituted phenyl ring can be directed towards the hydrophobic regions of the ATP-binding pocket, with the bromine atom providing a vector for further chemical modification to enhance potency and selectivity.

Potential as a Scaffold for Kinase Inhibitors

Derivatives of this scaffold could potentially target a range of kinases involved in oncogenic signaling pathways, such as:

-

Epidermal Growth Factor Receptor (EGFR): The sulfone moiety can mimic the hydrogen bonding interactions of known EGFR inhibitors.[4]

-

Abelson Kinase (Abl): The core structure can be elaborated to fit into the ATP-binding site of Abl kinase, a target in chronic myeloid leukemia.[5]

-

With-No-lysine (K) [WNK] Kinases: Novel sulfone-containing compounds have been identified as inhibitors of WNK kinases, which are implicated in hypertension and cancer.[6]

Caption: Potential intervention points of this compound derivatives in oncogenic signaling pathways.

Conclusion and Future Perspectives

References

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. PubMed. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Reduction of Nitroarenes to Anilines in Basic Alcoholic Media. RSC Publishing. [Link]

-

Synthesis of Aryl Methyl Sulfides from Arysulfonyl Chlorides with Dimethyl Carbonate as the Solvent and C1 Source. ResearchGate. [Link]

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

-

Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

-

Palladium-Catalyzed Arylation of Sulfones. ResearchGate. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

-

Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Synfacts. [Link]

-

4-Bromo-2-nitroanisole, min 97%, 100 grams. CP Lab Safety. [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. NIH. [Link]

-

Palladium‐catalyzed ortho‐C−H sulfonylation with arylsulfonyl chlorides. ResearchGate. [Link]

-

Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

-

Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

- Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.

-

Aryl Methyl Sulfone Construction from Eco‐Friendly Inorganic Sulfur Dioxide and Methyl Reagents. ResearchGate. [Link]

-

Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

-

Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Utilization of a nitrogen–sulfur nonbonding interaction in the design of new 2-aminothiazol-5-yl-pyrimidines as p38α MAP kinase inhibitors. ResearchGate. [Link]

-

New effective inhibitors of the Abelson kinase. PubMed. [Link]

-

Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. PMC. [Link]

-

Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. MDPI. [Link]

-

Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. PMC. [Link]

-

The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure. [Link]

-

Exploring the Synthesis and Applications of 4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Bromo-1-methoxy-2-methylbenzene. PubChem. [Link]

-

4-Benzyloxy-2-bromo-1-methoxybenzene. PMC. [Link]

-

1-Bromo-4-methoxy-2-methylbenzene. PubChem. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1. NIH. [Link]

-

Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters. [Link]

-

Deoxygenation of allyl arylsulfones to allyl arylthioethers via a 'cut-sew' strategy: phosphines as bifunctional reagents. RSC Publishing. [Link]

-

1-Bromo-4-(methoxymethoxy)benzene. PubChem. [Link]

-

Chemical Properties of Benzene, 1-bromo-4-methoxy- (CAS 104-92-7). Cheméo. [Link]

-

Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New effective inhibitors of the Abelson kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of direct experimental crystallographic data for this specific molecule, this guide synthesizes information from structurally related compounds, spectroscopic principles, and computational modeling methodologies to present a robust predictive model of its key structural features. We will explore a plausible synthetic route, predict its spectroscopic signatures, and delve into a detailed conformational analysis, offering valuable insights for researchers working with this and similar molecular scaffolds.

Introduction: The Structural Landscape of Substituted Aromatic Sulfones

Aromatic sulfones are a pivotal class of compounds in organic chemistry, recognized for their chemical stability and diverse applications, including as high-performance polymers, agrochemicals, and perhaps most significantly, as scaffolds in drug discovery. The methylsulfonyl group, in particular, is a common bioisostere for other functional groups, capable of modulating the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. When incorporated into a substituted benzene ring, as in the case of this compound, the interplay between the electronic and steric effects of the various substituents gives rise to a unique and complex structural and conformational profile. Understanding this profile is paramount for predicting molecular interactions, designing new chemical entities, and optimizing synthetic pathways.

This guide will focus on elucidating the molecular architecture of this compound, providing a detailed examination of its likely synthesis, spectroscopic characteristics, and, most critically, its preferred three-dimensional conformation.

Proposed Synthesis of this compound

A logical and efficient synthetic pathway to this compound can be conceptualized starting from commercially available 4-bromo-2-methylanisole. The proposed synthesis involves a two-step process: thioetherification followed by oxidation.

Step 1: Thioetherification

The initial step would involve the introduction of a methylthio group at the 2-position of the benzene ring. This can be achieved through a variety of methods, with a common approach being the reaction with dimethyl disulfide (DMDS) in the presence of a suitable activating agent.

Step 2: Oxidation to the Sulfone

The subsequent and final step is the oxidation of the resulting methyl sulfide to the corresponding methyl sulfone. This transformation is a cornerstone of sulfur chemistry and can be accomplished using a range of oxidizing agents.[1] The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone without undesirable side reactions.

A common and effective method for this oxidation is the use of hydrogen peroxide in acetic acid.[2] Alternatively, reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate can also be employed. For a cleaner and more environmentally benign process, catalytic oxidation methods are gaining prominence.[1]

Predicted Spectroscopic Signature

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. Based on the analysis of its constituent functional groups and data from analogous compounds, we can predict its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic region should display three distinct signals corresponding to the protons at the 3, 5, and 6 positions of the benzene ring. Due to the substitution pattern, these protons will exhibit characteristic splitting patterns (doublets and a doublet of doublets). The methoxy group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The methyl group of the methylsulfonyl moiety will also appear as a singlet, likely shifted downfield compared to the methoxy group, in the region of 3.0-3.3 ppm.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbon atoms directly attached to the electron-withdrawing bromine and sulfonyl groups will be shifted downfield, while the carbon bearing the electron-donating methoxy group will be shifted upfield. The chemical shifts of the methoxy and methylsulfonyl carbons will also be characteristic.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Methylsulfonyl (-SO₂CH₃) | 3.0 - 3.3 | 40 - 45 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong, characteristic absorption bands for the sulfonyl group. Two distinct stretching vibrations for the S=O bond are expected in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Other notable peaks will include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy group.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the methyl and methoxy groups, as well as the SO₂ moiety.

Conformational Analysis: Unveiling the 3D Architecture

The overall shape and reactivity of this compound are dictated by the rotational freedom around the single bonds connecting the methoxy and methylsulfonyl groups to the benzene ring. The interplay of steric hindrance and electronic interactions will determine the most stable conformation.

Rotation around the Aryl-Methoxy Bond

The methoxy group is generally considered to be relatively free to rotate. However, its preferred orientation will be influenced by the adjacent bulky methylsulfonyl group. It is likely that the methyl group of the methoxy moiety will orient itself away from the sulfonyl group to minimize steric clash.

Rotation around the Aryl-Sulfonyl Bond

The conformation around the C-S bond is more restricted due to the larger size of the methylsulfonyl group and the potential for electronic interactions. The oxygen atoms of the sulfonyl group will likely adopt a staggered conformation relative to the substituents on the benzene ring to minimize electrostatic repulsion.

Insights from Analogous Crystal Structures

While a crystal structure for the title compound is not available, examining the crystal structures of related molecules can provide valuable insights. For instance, studies on substituted phenyl sulfones often reveal that the C-S-C plane is not perpendicular to the plane of the benzene ring, indicating some degree of torsional twisting to alleviate steric strain. The presence of the ortho-methoxy group in our target molecule would likely enforce a more pronounced twist.

A Protocol for Computational Modeling

To gain a more quantitative understanding of the conformational landscape of this compound, a computational study using quantum chemical methods is highly recommended.

Methodology

A robust approach would involve using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

Workflow

Caption: A typical workflow for the computational analysis of molecular conformation.

Expected Outcomes

This computational protocol would yield valuable data, including:

-

Optimized Geometries: The precise bond lengths, bond angles, and dihedral angles of the most stable conformers.

-

Rotational Energy Barriers: The energy required to rotate around the C-S and C-O bonds, providing insight into the molecule's flexibility.

-

Electronic Properties: Information on the molecular orbital energies, dipole moment, and charge distribution, which are crucial for understanding reactivity and intermolecular interactions.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical and predictive overview of the molecular structure and conformation of this compound. While direct experimental data remains elusive, the synthesis of this information from related compounds and computational chemistry principles offers a solid foundation for researchers. The proposed synthetic route is practical, and the predicted spectroscopic data provides a benchmark for the characterization of this molecule. The conformational analysis, supported by a clear computational workflow, highlights the key structural features that will govern its chemical behavior.

Future experimental work, particularly the synthesis and single-crystal X-ray diffraction analysis of this compound, would be invaluable in validating and refining the predictive models presented in this guide. Such studies would provide a definitive picture of its solid-state conformation and packing, further enhancing our understanding of this and other polysubstituted aromatic sulfones.

References

-

American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Sulfide Oxidation. Wordpress. [Link]

-

Cumper, C. W. N.; Read, J. F.; Vogel, A. I. Physical properties and chemical constitution. Part XXXIX. The dipole moments of some aromatic sulphoxides and sulphones. J. Chem. Soc. A, 1966 , 239-242. [Link]

Sources

A Technical Guide to 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene, a strategically functionalized aromatic compound with significant potential in organic chemistry. We will explore its synthesis, inherent reactivity dictated by its unique substitution pattern, and its prospective applications as a versatile building block in the construction of complex molecular architectures. This document will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science by detailing its utility in key transformations such as cross-coupling reactions and nucleophilic aromatic substitutions, thereby highlighting its potential in the discovery of novel pharmaceuticals and functional materials.

Introduction: Unveiling a Multifunctional Synthetic Intermediate

This compound is a polysubstituted aromatic compound featuring a bromine atom, a methoxy group, and a methylsulfonyl group. This specific arrangement of functionalities on the benzene ring imparts a unique and highly exploitable reactivity profile.

-

The bromine atom serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2]

-

The methoxy group is a moderately electron-donating group which can influence the regioselectivity of certain reactions and can be a precursor to a hydroxyl group, offering a further point for modification.[3]

-

The methylsulfonyl group is a strong electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic aromatic substitution and influences the electronic properties of the molecule.[4]

This guide will delve into the synthetic pathways to access this valuable intermediate and subsequently explore its vast potential in constructing intricate molecular frameworks relevant to drug discovery and materials science.

Synthesis of this compound

While a direct, one-pot synthesis for this compound may not be widely documented, a logical retrosynthetic analysis suggests a multi-step approach starting from readily available precursors. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A feasible synthetic route could commence with the bromination of a suitable anisole derivative, followed by the introduction of the methylsulfonyl group.

Diagram: Proposed Synthesis of this compound

Caption: A potential two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-2-methoxyanisole

-

To a solution of 2-methoxyanisole (1.0 equiv) in acetonitrile (CH3CN), add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-bromo-2-methoxyanisole.

Step 2: Synthesis of this compound

-

Dissolve 4-bromo-2-methoxyanisole (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi) (1.1 equiv) and stir for 1 hour at -78 °C.

-

Bubble sulfur dioxide (SO2) gas through the solution for 30 minutes.

-

Add methyl iodide (CH3I) (1.2 equiv) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford this compound.

Reactivity and Potential Applications in Organic Synthesis

The strategic placement of the bromo, methoxy, and methylsulfonyl groups on the aromatic ring opens up a diverse range of synthetic possibilities.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-heteroatom bonds.[5]

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for the synthesis of biaryl compounds.[1][6] These motifs are prevalent in many pharmaceuticals and functional materials.[2]

Diagram: Suzuki-Miyaura Coupling of this compound

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

To a degassed mixture of this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K2CO3) (2.0 equiv) in a solvent system like 1,4-dioxane/water, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product via column chromatography.

Table 1: Potential Suzuki-Miyaura Coupling Partners and Products

| Coupling Partner (R-B(OH)2) | Potential Product Application Area |

| Phenylboronic acid | General biaryl synthesis |

| 4-Formylphenylboronic acid | Intermediate for further functionalization |

| 3-Pyridylboronic acid | Synthesis of heteroaromatic compounds for medicinal chemistry |

| 4-(N-Boc-amino)phenylboronic acid | Building blocks for bioactive molecules |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[7][8] These structures are important in materials science (e.g., for conjugated polymers) and as precursors for various heterocyclic compounds.[9][10]

Diagram: Sonogashira Coupling of this compound

Caption: General scheme for the Sonogashira coupling reaction.

Exemplary Protocol for Sonogashira Coupling:

-

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a solvent such as THF or DMF, add a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.03 equiv), a copper(I) co-catalyst like copper(I) iodide (CuI) (0.05 equiv), and a base such as triethylamine (Et3N) or diisopropylamine (DIPA).

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.

-

Filter the reaction mixture to remove the amine salt, concentrate the filtrate, and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the methylsulfonyl group, particularly when positioned ortho or para to a leaving group (the bromine atom in this case), significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[11][12] This allows for the displacement of the bromide with a variety of nucleophiles, a reaction that is typically difficult with unactivated aryl halides.[13]

Diagram: Nucleophilic Aromatic Substitution on this compound

Caption: General mechanism for the SNAr reaction.

Exemplary Protocol for Nucleophilic Aromatic Substitution:

-

Dissolve this compound (1.0 equiv) in a polar aprotic solvent like DMSO or DMF.

-

Add the nucleophile (e.g., an amine, alkoxide, or thiol) (1.1-2.0 equiv) and a base if necessary (e.g., K2CO3 or NaH).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C, monitoring its progress by TLC.

-

After completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic phase, followed by purification of the product.

Table 2: Potential Nucleophiles and Their Applications in SNAr

| Nucleophile | Product Type | Potential Application |

| Amines (R-NH2) | Anilines | Synthesis of bioactive compounds, dyes |

| Alkoxides (R-O-) | Aryl ethers | Agrochemicals, pharmaceuticals |

| Thiols (R-SH) | Thioethers | Materials science, medicinal chemistry |

| Azides (N3-) | Aryl azides | Precursors for triazoles (via click chemistry) |

Synthesis of Heterocyclic Compounds

The diverse reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are of paramount importance in medicinal chemistry.[14] For instance, following a Sonogashira coupling, the resulting arylalkyne can undergo intramolecular cyclization to form substituted indoles or other heterocycles. Similarly, SNAr reactions with bifunctional nucleophiles can lead to the formation of fused heterocyclic systems.

Potential in Drug Discovery and Medicinal Chemistry

The sulfonyl group is a privileged functional group in medicinal chemistry, appearing in a wide range of approved drugs.[15][16][17] It can act as a hydrogen bond acceptor and can improve the pharmacokinetic properties of a molecule.[4] The ability to easily introduce diverse functionalities onto the this compound scaffold via cross-coupling and SNAr reactions makes it a highly attractive starting point for the generation of compound libraries for drug discovery programs. The sulfonylaniline motif, for example, is present in numerous drugs.[15]

Conclusion

This compound, with its unique combination of a versatile bromine handle, a directing methoxy group, and an activating methylsulfonyl group, represents a powerful and underutilized building block in organic synthesis. Its potential in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides access to a vast chemical space of complex molecules. This guide has outlined the probable synthetic routes to this compound and has provided a comprehensive overview of its expected reactivity and potential applications, particularly in the synthesis of biaryls, arylalkynes, and functionalized anilines. It is anticipated that this versatile intermediate will find increasing use in the fields of medicinal chemistry, agrochemicals, and materials science, enabling the efficient construction of novel and valuable molecular entities.

References

- Fiveable. (n.d.). 4-bromoanisole Definition.

- PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene.

- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2022). PMC.

- Chemistry Steps. (n.d.).

- Sulfonamides: Synthesis and The Recent Applic

- Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018). YouTube.

- The Royal Society of Chemistry. (n.d.).

- ChemSynthesis. (2025). 1-bromo-4-methoxybenzene.

- PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene.

- Nucleophilic Aromatic Substitution EXPLAINED!. (2025). YouTube.

- Wikipedia. (n.d.). Suzuki reaction.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Chemistry LibreTexts. (2022). 16.

- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-2-(methylsulfonyl)benzene.

- Organic Syntheses. (n.d.). Anisole.

- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC.

- Synthesis of Heteroarom

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.

- Semantic Scholar. (n.d.).

- ResearchGate. (2022). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.

- 4-Benzyloxy-2-bromo-1-methoxybenzene. (n.d.). PMC.

- PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene.

- NIST. (n.d.). Benzene, 1-bromo-4-methoxy-.

- ResearchGate. (2025). (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Wikipedia. (n.d.). Sonogashira coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.

- ChemRxiv. (n.d.).

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C

- Wikipedia. (n.d.). 4-Bromoanisole.

- ResearchGate. (2025).

- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).

- ResearchGate. (2025). (PDF) Recent Advances in Sonogashira Reactions.

- Google Patents. (n.d.). CN106916055B - Environment-friendly synthesis method of p-methyl anisole.

- PubChem. (n.d.). 4-tert-Butyl-3-methylanisole.

- Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fiveable.me [fiveable.me]

- 4. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Synthesis of Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene: Synthesis, Properties, and Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

January 17, 2026

Abstract

This technical guide details the synthesis, characterization, and potential applications of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene, a halogenated aromatic sulfone with significant potential as a versatile building block in medicinal chemistry. While direct historical literature on this specific isomer is sparse, this document provides a robust, scientifically-grounded framework for its preparation and use. By leveraging established chemical principles and data from closely related analogues, we present a rational synthetic pathway, discuss the causality behind experimental choices, and explore the strategic value of its constituent functional groups in modern drug discovery. The guide serves as a comprehensive resource for researchers looking to incorporate this and similar scaffolds into their synthetic programs.

Introduction and Strategic Analysis

The molecule this compound belongs to a class of substituted aromatic compounds that are of high interest in the field of drug discovery. The confluence of three key functional groups on a single benzene ring—a bromine atom, a methoxy group, and a methylsulfonyl moiety—creates a scaffold ripe with synthetic and pharmacological potential.

-

The Bromine Atom: Serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.[1]

-

The Methoxy Group: As an electron-donating group, it modulates the electronic properties of the aromatic ring. It can also serve as a key hydrogen bond acceptor in ligand-receptor interactions and can influence the metabolic stability and solubility of a parent molecule.[2][3]

-

The Methylsulfonyl Group: This powerful electron-withdrawing group is a common bioisostere for other functionalities and is prized in medicinal chemistry. It is metabolically stable, can improve aqueous solubility, and its oxygen atoms act as strong hydrogen bond acceptors, enhancing binding affinity to biological targets.[4][5][6][7]

Given the absence of a detailed discovery history for this specific isomer, this guide focuses on a logical and efficient pathway for its synthesis, based on well-documented organic transformations.

Proposed Synthesis Pathway

A logical retrosynthetic analysis of the target molecule suggests that the final methylsulfonyl group can be installed via the oxidation of a corresponding aryl methyl sulfide. This precursor, 4-bromo-1-methoxy-2-(methylthio)benzene, can in turn be synthesized from a suitable aniline derivative via a Sandmeyer-type reaction. This multi-step approach offers high modularity and relies on reliable and well-understood chemical reactions.

Caption: Proposed retrosynthetic analysis for the target compound.

Step 1: Diazotization of 5-Bromo-2-methoxyaniline

The synthesis begins with a commercially available starting material, 5-bromo-2-methoxyaniline. This aniline is converted to its corresponding diazonium salt, a highly versatile intermediate.[8][9]

Protocol:

-

Suspend 5-bromo-2-methoxyaniline in an aqueous solution of a strong mineral acid (e.g., 3M HCl) at 0-5 °C in a three-neck flask equipped with a mechanical stirrer.

-

Dissolve a slight molar excess (1.1 equivalents) of sodium nitrite (NaNO₂) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained below 5 °C to prevent decomposition of the diazonium salt.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear solution. This solution should be used immediately in the next step.

Causality and Justification: The diazotization reaction is a cornerstone of aromatic chemistry. The use of low temperatures is critical because aryl diazonium salts are thermally unstable and can decompose violently if allowed to warm. The acidic medium is necessary to generate the true nitrosating agent, nitrous acid (HONO), in situ from NaNO₂.

Step 2: Thiolation via Sandmeyer-type Reaction

The diazonium salt is then converted to the key sulfide intermediate. While various methods exist, reaction with a methyl thiol source provides a direct route.

Protocol:

-

In a separate flask, prepare a solution of sodium methyl thiolate (NaSMe) or potassium methyl xanthate.

-

Slowly add the cold diazonium salt solution from Step 1 to the thiolate solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to stir and warm to room temperature over 2-4 hours until gas evolution ceases.

-

Perform an aqueous workup by extracting the mixture with a suitable organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.

-

Purify the crude product, 4-bromo-1-methoxy-2-(methylthio)benzene, via column chromatography.

Causality and Justification: This reaction, a variation of the Sandmeyer reaction, displaces the dinitrogen gas—an excellent leaving group—with a sulfur nucleophile.[8][9] This allows for the regioselective installation of the methylthio group, a transformation not easily achieved by direct electrophilic substitution on 4-bromoanisole due to directing group effects.

Step 3: Oxidation of Sulfide to Sulfone

The final step is the oxidation of the sulfide to the target sulfone. This transformation must be carefully controlled to ensure complete oxidation without unwanted side reactions. Several reliable oxidants can be employed for this purpose.[10][11]

Protocol (using Oxone):

-

Dissolve the sulfide intermediate, 4-bromo-1-methoxy-2-(methylthio)benzene, in a solvent mixture such as methanol/water or acetonitrile/water.

-

Add a solution of Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄), typically 2.2-2.5 equivalents, portion-wise to the stirred sulfide solution at room temperature.[12][13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Causality and Justification: Oxone® is a versatile, inexpensive, and environmentally benign oxidant that is highly effective for converting sulfides to sulfones.[12] Using a slight excess (more than 2 equivalents) ensures the reaction proceeds past the intermediate sulfoxide stage to the desired sulfone.[10][14] Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) can be used, which is also a powerful oxidant for this transformation.[15][16][17][18] The choice of solvent can be critical; aqueous mixtures often facilitate the oxidation with Oxone®.[12]

Physicochemical and Spectroscopic Data

| Property | Predicted Value / Characteristic |

| CAS Number | Not assigned |

| Molecular Formula | C₈H₈BrO₃S |

| Molecular Weight | 267.12 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid |

| Solubility | Poorly soluble in water; soluble in common organic solvents like DCM, EtOAc, Acetone |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0-8.2 (d, 1H), ~7.2-7.4 (dd, 1H), ~7.0-7.2 (d, 1H), ~4.0 (s, 3H, OCH₃), ~3.3 (s, 3H, SO₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (C-O), ~140 (C-S), ~135 (CH), ~125 (C-Br), ~120 (CH), ~115 (CH), ~57 (OCH₃), ~45 (SO₂CH₃) |

| IR (KBr, cm⁻¹) | ~1300 & ~1150 (asymmetric and symmetric SO₂ stretch), ~1250 (C-O stretch), ~1580 (C=C stretch) |

| Mass Spec (EI) | M⁺ peak at m/z 266/268 (characteristic bromine isotope pattern) |

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of this compound is highly valuable for the synthesis of complex molecules in drug discovery programs.

-

Scaffold for Library Synthesis: The bromine atom is a key functional group for diversification. Using palladium-catalyzed cross-coupling reactions, a wide array of substituents (aryl, heteroaryl, alkyl, etc.) can be introduced at the 4-position, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[3][19][20]

-

Bioisosteric Replacement: The methylsulfonyl group is an effective bioisostere for other functional groups like nitro, cyano, or even carbonyl groups, offering a way to modulate physicochemical properties while potentially maintaining or improving biological activity.[6]

-

Metabolic Blocking: The introduction of a metabolically robust sulfone group can block sites of potential oxidative metabolism on the aromatic ring, thereby improving the pharmacokinetic profile and in vivo half-life of a drug candidate.[4][6][7]

-

Targeting Protein Kinases: Many kinase inhibitors feature substituted aromatic scaffolds. The specific arrangement of hydrogen bond acceptors (methoxy and sulfonyl oxygens) and the potential for further elaboration via the bromo group make this compound an attractive starting point for designing inhibitors that can form specific interactions within an ATP-binding pocket.

Caption: Standard workflow for synthesis and characterization.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on related sulfones and aryl bromides, the compound may be harmful if swallowed and may cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for analogous compounds for detailed handling and disposal information.

Conclusion

This compound represents a synthetically accessible and highly valuable building block for chemical and pharmaceutical research. Although not widely documented as a standalone compound, its rational synthesis from readily available precursors is straightforward. The strategic combination of its functional groups provides a powerful platform for generating novel molecular entities with tunable properties, making it an important tool for the modern medicinal chemist. This guide provides the necessary foundational knowledge for its preparation, characterization, and strategic deployment in drug discovery programs.

References

-

Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Naeimi, A., Honarmand, M., & Jawhid, O. (n.d.). Effects of m-CPBA amount on the oxidation of thioanisole catalyzed by PSACs. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]

-

Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. (2016). Green Chemistry, 18(4), 1082-1086. Royal Society of Chemistry. [Link]

-

Facile and Efficient Oxidation of Sulfides to Sulfoxides Using Oxone® and its Biological Evaluation. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. (1963). The Journal of Organic Chemistry, 28(1), 88-91. ACS Publications. [Link]

-

González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]

-

Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. (2021). The Journal of Organic Chemistry, 86(20), 14319–14327. ACS Publications. [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. (2009). Organic & Biomolecular Chemistry, 7(19), 4029-4036. Royal Society of Chemistry. [Link]

-

Oxidation of sulfides to sulfoxides and sulfones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. (2023). Scientific Reports, 13(1), 3123. [Link]

-

Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry, 19(17), 2794-2819. [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). (2025). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Application of Sulfonyl in Drug Design. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2755–2782. [Link]

-

m-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]

-

[Application of methyl in drug design]. (2013). Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

Synthesis of 5-bromo-2-methoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

4-Bromo-1-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

-

meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. (2018). RSC Advances, 8(15), 8146-8172. Royal Society of Chemistry. [Link]

-

Application of Sulfonyl in Drug Design. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Supplementary Information. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (n.d.). Google Patents.

- Synthesis method of 5-bromo-2-methoxyphenol. (n.d.). Google Patents.

- An improved process for the preparation of 5-bromo-2-methoxyresorcinol. (n.d.). Google Patents.

-

Introduction to and Synthesis of Thiols for Organic Chemistry. (2023, January 19). YouTube. Retrieved January 17, 2026, from [Link]

-

A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. (2022). Organic & Biomolecular Chemistry, 20(20), 4165-4170. Royal Society of Chemistry. [Link]

-

1-Bromo-4-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2019). Molecules, 24(18), 3290. [Link]

-

Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). Molecules, 28(15), 5786. [Link]

-

4-Benzyloxy-2-bromo-1-methoxybenzene. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

-

Benzene, 1-bromo-4-methoxy-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

Sources

- 1. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 11. Sulfone synthesis by oxidation [organic-chemistry.org]

- 12. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 19. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Introduction: The Strategic Value of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene in C-C Bond Formation

An In-Depth Guide to Suzuki Coupling Reactions Using 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene: Protocols, Mechanistic Insights, and Applications

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Suzuki-Miyaura cross-coupling reactions utilizing this compound. This versatile building block is of significant interest in medicinal chemistry due to the unique electronic properties conferred by its substituents, which can influence the pharmacological profile of target molecules. This document details the underlying mechanistic principles, provides robust experimental protocols, and offers practical guidance for troubleshooting and optimization.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl scaffolds.[1] This palladium-catalyzed transformation is widely used in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

This compound is a particularly strategic substrate for this reaction. Its chemical architecture features:

-

A reactive C-Br bond at the 4-position, the primary site for the coupling reaction.

-

An electron-withdrawing methylsulfonyl group (-SO₂Me) positioned ortho to the methoxy group. This group strongly activates the aryl bromide towards oxidative addition, the rate-determining step in many Suzuki couplings.[3][4]

-

An electron-donating methoxy group (-OMe) para to the bromine. The interplay between these opposing electronic forces can be exploited to fine-tune the reactivity and properties of both the substrate and the resulting products.

The biaryl structures synthesized from this intermediate are valuable in drug discovery, as the methylsulfonyl moiety can act as a hydrogen bond acceptor or a metabolic blocker, while the methoxy group can influence solubility and receptor binding.

Mechanism and Rationale: Why This Substrate Works So Well

The efficacy of the Suzuki coupling reaction hinges on a well-defined catalytic cycle involving a palladium catalyst.[2][3] The unique substitution pattern of this compound significantly facilitates this process.

The catalytic cycle consists of three primary steps:

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of the aryl bromide. The presence of the potent electron-withdrawing methylsulfonyl group polarizes the C-Br bond and lowers the energy barrier for this initial, often rate-limiting, step.[3] This makes the substrate highly reactive compared to electron-neutral or electron-rich aryl bromides.

-

Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[1][3] This complex then transfers its organic group to the Palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

This section provides a standardized, reliable protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This procedure should serve as an excellent starting point for further optimization.

Materials and Reagents

-

Aryl Halide: this compound

-

Boronic Acid: Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)

-

Solvent: 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio), or Toluene/Water

-

Inert Gas: Argon or Nitrogen

-

Other: Anhydrous magnesium sulfate or sodium sulfate, silica gel for chromatography, and appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes).

Equipment Setup

-